molecular formula C11H17Cl2N5 B1679174 Proguanil hydrochloride CAS No. 637-32-1

Proguanil hydrochloride

Cat. No.: B1679174
CAS No.: 637-32-1
M. Wt: 290.19 g/mol
InChI Key: SARMGXPVOFNNNG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Proguanil hydrochloride, also known as Chloroguanide hydrochloride, primarily targets the enzyme dihydrofolate reductase (DHFR) in the malaria parasites, Plasmodium falciparum and Plasmodium vivax . DHFR plays a crucial role in the reproduction of these parasites .

Mode of Action

This compound inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The inhibition of DHFR disrupts the folic acid cycle, a critical biochemical pathway in the malaria parasite. This disruption blocks the biosynthesis of purines and pyrimidines, leading to a halt in DNA synthesis and cell multiplication . The result is the failure of nuclear division during schizont formation in erythrocytes and liver .

Pharmacokinetics

This compound is a prodrug that is metabolized in the liver to its active metabolite, cycloguanil

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of the malaria parasite’s reproduction. By blocking the activity of DHFR, this compound prevents the parasite from multiplying within the red blood cells . This action effectively halts the lifecycle of the malaria parasite, preventing the disease’s progression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that the use of Proguanil and Atovaquone was associated with a reduced risk of colorectal cancer among individuals with a family history of CRC . .

Preparation Methods

The synthesis of proguanil hydrochloride involves several steps. One common method includes the reaction of p-chlorophenyldicyanamide with isopropylamine in the presence of copper sulfate pentahydrate in ethanol . The reaction proceeds as follows:

    Step 1:

    p-Chlorophenyldicyanamide is reacted with isopropylamine.

    Step 2: The reaction mixture is heated and stirred in ethanol.

    Step 3: Copper sulfate pentahydrate is added to catalyze the reaction.

    Step 4: The product, this compound, is isolated and purified.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Proguanil hydrochloride undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include cycloguanil and various substituted derivatives .

Comparison with Similar Compounds

Proguanil hydrochloride is often compared with other antimalarial drugs such as chloroquine, pyrimethamine, and atovaquone . While all these compounds are used to treat malaria, this compound is unique in its ability to inhibit dihydrofolate reductase specifically in the malaria parasite, making it highly effective in combination therapies . Similar compounds include:

This compound’s unique mechanism of action and its effectiveness in combination therapies make it a valuable tool in the fight against malaria.

Properties

CAS No.

637-32-1

Molecular Formula

C11H17Cl2N5

Molecular Weight

290.19 g/mol

IUPAC Name

(1Z)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI Key

SARMGXPVOFNNNG-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Isomeric SMILES

CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Appearance

Solid powder

637-32-1
500-92-5

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

500-92-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Proguanil Hydrochloride;  Paludrine;  Chloroguanide hydrochloride;  Proguanil HCl;  Chloroquanil;  Zeneca Brand of Chloroguanide Hydrochloride;  Chloroguanide Hydrochloride;  Hydrochloride, Chloroguanide;  Hydrochloride, Proguanil; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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